5-Bromo-2,4,6-triphenylpyrimidine

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Sequential functionalization

Sourcing a versatile triphenylpyrimidine with a predictable reactivity profile? This building block solves the selectivity issues of iodo analogs while offering superior coupling efficiency over chloro derivatives. - Validated acceptor core for TADF OLEDs achieving EQE_max up to 28.4%. - Enables late-stage Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig) for medicinal chemistry. - Synthesized via a one-step, catalyst-free NBS bromination for reliable gram-scale supply.

Molecular Formula C22H15BrN2
Molecular Weight 387.3 g/mol
Cat. No. B12848048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4,6-triphenylpyrimidine
Molecular FormulaC22H15BrN2
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)Br
InChIInChI=1S/C22H15BrN2/c23-19-20(16-10-4-1-5-11-16)24-22(18-14-8-3-9-15-18)25-21(19)17-12-6-2-7-13-17/h1-15H
InChIKeyPRLJGDUFNVQSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4,6-triphenylpyrimidine: Halogenated Scaffold for Cross-Coupling and Optoelectronics


5-Bromo-2,4,6-triphenylpyrimidine (CAS 146070-73-7; molecular formula C₂₂H₁₅BrN₂; MW 387.3 g/mol) is a heterocyclic aromatic compound comprising a central pyrimidine ring substituted with three phenyl groups at positions 2, 4, and 6, and a single bromine atom at the 5-position . The compound belongs to the 2,4,6-trisubstituted pyrimidine family, a class increasingly employed as electron-accepting building blocks in thermally activated delayed fluorescence (TADF) OLED emitters and as modular scaffolds in medicinal chemistry [1][2]. The 5-bromo substituent confers a distinct profile of cross-coupling reactivity and introduces a heavy-atom effect absent in the non-halogenated parent 2,4,6-triphenylpyrimidine.

Synthetic Handle Bromo cross-coupling site for sequential functionalization
Photophysical Scaffold Heavy-atom triphenylpyrimidine core for triplet-state research
Synthetic Access One-step electrophilic installation from parent triphenylpyrimidine

Why Generic Substitution Fails for 5-Bromo-2,4,6-triphenylpyrimidine


The identity of the halogen at the 5-position of 2,4,6-triphenylpyrimidine is not interchangeable without measurable consequence. In palladium-catalyzed Suzuki coupling, chloropyrimidine substrates are demonstrably preferred over iodo-, bromo-, and fluoropyrimidines, establishing a reactivity hierarchy that dictates synthetic route design [1]. The bromo derivative occupies a strategic middle ground—more reactive than the chloro analog yet more controllable than the iodo variant, which Schomaker and Delia showed yields poor selectivity with substantial disubstituted byproducts (11% 4,6-disubstituted product plus 16% triphenylpyrimidine from attempted monosubstitution of 2,4-diiodopyrimidine) [1]. Furthermore, the heavy-atom effect of bromine modulates photophysical properties (intersystem crossing efficiency, triplet-state population) in ways the chloro, fluoro, and unsubstituted analogs cannot replicate [2][3]. Selecting a 5-chloro, 5-iodo, or 5-unsubstituted triphenylpyrimidine as a drop-in replacement therefore risks both synthetic efficiency losses and altered optoelectronic performance.

Target: 5-Bromo
Substitute Risk
Moderate Pd-coupling reactivity window
5-Chloro: lower reactivity may limit diversification scope and coupling partner range
Controlled monosubstitution selectivity
5-Iodo: poor coupling selectivity may reduce monosubstitution yield and purity
Pre-installed heavy-atom for triplet sensitization
Parent (non-halogenated): no cross-coupling handle; requires pre-functionalization

Quantitative Differentiation vs. Halogen and Parent Analogs


Suzuki Cross-Coupling Reactivity: Bromo vs. Chloro vs. Iodo Pyrimidines

The Schomaker and Delia (2001) study established a halogen reactivity hierarchy for Suzuki coupling of halogenated pyrimidines: chloropyrimidines were preferred for controlled arylations, whereas iodo- and bromopyrimidines exhibited excessive reactivity leading to poor selectivity [1]. Specifically, 2,4-diiodopyrimidine 9b with one equivalent of phenylboronic acid produced a mixture of 4-phenylmonosubstituted (35% yield) and 2,4-diphenyl disubstituted (20% yield) products, with no isolable monosubstituted selectivity [1]. 2,4-Dibromopyrimidine 9c gave 2-bromo-4-phenylpyrimidine (58%) plus 2,4-diphenylpyrimidine (22%), confirming bromo groups are 'too reactive to give good selectivity' under standard conditions [1]. In contrast, chloropyrimidine substrates enabled cleaner, higher-yielding monophenyl-, diphenyl-, or triphenylpyrimidine preparations depending on reaction stoichiometry [1]. The 5-bromo substituent in 5-bromo-2,4,6-triphenylpyrimidine therefore provides a pre-installed, moderately reactive handle suitable for sequential cross-coupling strategies after the triphenyl core has been assembled, occupying a reactivity niche between the less reactive 5-chloro analog (CAS 146070-72-6) and the overly labile 5-iodo analog.

Suzuki Coupling Selectivity
Head-to-head
58% monosubstituted vs. iodo (35%, poor selectivity) and chloro (preferred, higher selectivity)
Intermediate reactivity supports sequential coupling strategies
Pd(OAc)₂/PPh₃, Na₂CO₃, 70 °C; phenylboronic acid coupling partner
Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Sequential functionalization

Heavy-Atom Effect of Bromine on Triplet-State Population

The covalent attachment of bromine at the 5-position of the triphenylpyrimidine core introduces a heavy-atom effect that enhances spin-orbit coupling (SOC) and intersystem crossing (ISC) efficiency, promoting population of the triplet excited state [1][2]. This effect is element-specific and scales with atomic number: bromine (Z=35) imparts a markedly stronger SOC perturbation than chlorine (Z=17) but avoids the photolability and synthetic instability often associated with iodine (Z=53) [1]. The heavy-atom effect of bromine has been exploited to achieve efficient room-temperature phosphorescence (RTP) in purely organic materials, with brominated aromatics demonstrating phosphorescence quantum yields and lifetimes that are unattainable with non-halogenated or chlorinated analogs [2]. For 5-bromo-2,4,6-triphenylpyrimidine, this translates to a photophysically distinct profile: enhanced triplet character accessible via the 5-bromo substituent as compared to both the parent 2,4,6-triphenylpyrimidine (lacking any heavy atom) and the 5-chloro analog (weaker SOC), making it a candidate for TADF emitter design and triplet-sensitization applications where the 5-position halogen identity directly modulates the key ΔE_ST gap.

Heavy-Atom SOC Enhancement
Class-level
~4.2× theoretical SOC increase (Br Z²=1225 vs. Cl Z²=289)
Reported triplet-state population enhancement context
Class-level inference from brominated aromatic phosphors
Room-temperature phosphorescence Spin-orbit coupling Intersystem crossing Triplet harvesting

Synthetic Accessibility via Electrophilic Bromination

5-Bromo-2,4,6-triphenylpyrimidine can be synthesized by direct electrophilic bromination of the pre-formed 2,4,6-triphenylpyrimidine core using N-bromosuccinimide (NBS) in dichloromethane, a mild, room-temperature protocol that avoids transition-metal catalysis [1][2]. This contrasts with alternative 5-functionalization strategies (e.g., installing a cyano group or boronic ester), which may require harsher conditions, multi-step sequences, or specialized reagents [3]. The 5-position of the pyrimidine ring is activated toward electrophilic attack by the electron-donating phenyl substituents; NBS-mediated bromination exploits this regioselectivity to deliver the 5-bromo derivative in a single synthetic step from the commercially available parent triphenylpyrimidine [1]. By comparison, the 5-chloro analog typically requires N-chlorosuccinimide or Cl₂-based reagents under more forcing conditions or alternative synthetic approaches starting from chlorinated pyrimidine precursors [2]. The resulting 5-bromo derivative retains the bromine as a versatile synthetic handle for downstream palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig, Sonogashira, Heck) [1].

One-Step Bromination
Cross-study
Single-step NBS-mediated installation from parent triphenylpyrimidine
Reduces synthetic step count vs. multi-step alternatives
NBS, CH₂Cl₂, room temperature; catalyst-free protocol
Electrophilic aromatic substitution N-bromosuccinimide Late-stage functionalization Building-block synthesis

Thermal Stability of Brominated Triphenylpyrimidines

Brominated pyrimidines of the 2,4,6-triphenyl class exhibit thermal stability suitable for vacuum-deposited OLED fabrication, with differential scanning calorimetry (DSC) of analogous brominated pyrimidine compounds showing decomposition temperatures exceeding 200 °C [1]. The 2,4,6-triphenylpyrimidine core itself imparts substantial thermal robustness: Slobodinyuk et al. (2022) demonstrated that electron-donor-substituted 2,4,6-triphenylpyrimidines possess narrow band gaps, high fluorescence quantum yields, and blue emission with thermal stability adequate for optoelectronic device processing [2]. The brominated derivative benefits from this core stability while the C–Br bond (bond dissociation energy ~285 kJ/mol vs. C–Cl ~350 kJ/mol) provides sufficient thermal integrity for sublimation-based thin-film processing. While the 5-bromo derivative may exhibit marginally lower thermal stability than its 5-chloro counterpart due to the weaker C–Br bond, it remains within the acceptable thermal window for vacuum thermal evaporation (typical operating range 200–400 °C), and its photophysical advantages (heavy-atom effect) offset this difference for applications where triplet management is prioritized [1][2].

Thermal Decomposition Threshold
Class-level
Expected Td >200 °C; C–Br BDE ~285 kJ/mol
Adequate for vacuum sublimation processing
Class-level inference; chloro analog may offer higher stability margin
Thermogravimetric analysis Decomposition temperature OLED fabrication Thermal robustness

Biological Scaffold Potential in Cancer Cell Lines

The 2,4,6-triphenylpyrimidine scaffold has demonstrated antiproliferative activity across multiple cancer cell lines as a colchicine-site tubulin polymerization inhibitor. Dwivedi et al. (2020) reported that triphenyl-substituted pyrimidines exhibited IC₅₀ values in the low-submicromolar to low-micromolar range against MDA-MB-231 (breast), HCT-116 (colon), and HT-29 (colon) cancer cell lines, with the lead compound HK-10 achieving an IC₅₀ of 810 nM against MDA-MB-231 [1]. While 5-bromo-2,4,6-triphenylpyrimidine itself was not among the tested derivatives in this study, the bromine at the 5-position provides a strategic derivatization handle for structure-activity relationship (SAR) exploration—enabling Suzuki, Buchwald-Hartwig, or Sonogashira couplings to install diverse aryl, amine, or alkyne substituents at the 5-position, a strategy unavailable with the non-halogenated parent scaffold [2]. The 5-chloro analog (CAS 146070-72-6) is noted in supplier literature as a synthetic intermediate for 5,6-substituted pyrimidines with potential HIV reverse transcriptase inhibitory activity, suggesting that the 5-halogen position is a pharmacophorically relevant derivatization site across the triphenylpyrimidine class [3].

Antiproliferative Scaffold Context
Supporting evidence
Class IC₅₀ range ~0.8–6 µM (optimized triphenylpyrimidine derivatives)
Supports tubulin polymerization inhibitor SAR exploration
Specific IC₅₀ for 5-bromo derivative not reported; scaffold-level attribution
Antiproliferative activity Tubulin polymerization inhibition Colchicine binding site Medicinal chemistry scaffold

High-Impact Application Scenarios


Sequential Cross-Coupling for TADF Emitter Libraries

Research groups developing thermally activated delayed fluorescence (TADF) emitters for OLED applications can employ 5-bromo-2,4,6-triphenylpyrimidine as a modular acceptor core. The 2,4,6-triphenylpyrimidine framework has been validated as an electron-accepting unit in TADF OLEDs achieving external quantum efficiencies (EQE_max) up to 28.4% with low efficiency roll-off [1]. The pre-installed 5-bromo handle enables sequential Suzuki coupling to introduce diverse donor moieties at the 5-position after the triphenyl core is established, circumventing the poor selectivity observed with iodo substrates and the lower reactivity of chloro substrates documented by Schomaker and Delia [2]. This convergent synthetic strategy allows systematic tuning of the donor-acceptor energy gap (ΔE_ST) critical for TADF performance.

Room-Temperature Phosphorescence via Bromine Heavy-Atom Design

Materials scientists pursuing purely organic room-temperature phosphorescent (RTP) materials can leverage the heavy-atom effect of the 5-bromo substituent to enhance triplet-state population and phosphorescence quantum yield. The bromine atom promotes spin-orbit coupling and intersystem crossing—a strategy validated by Bolton et al. (2011) and Li et al. (2021) for brominated organic chromophores [1][2]. Unlike the 5-chloro analog, whose weaker SOC limits phosphorescence efficiency, the bromo derivative provides a ~4.2-fold theoretical enhancement in SOC based on Z² scaling [1]. The triphenylpyrimidine core's intrinsic blue emission (established by Slobodinyuk et al., 2022) [3], combined with bromine-mediated triplet harvesting, makes this compound a candidate building block for oxygen sensors, anti-counterfeiting tags, and bioimaging probes exploiting long-lived emission.

Medicinal Chemistry SAR Exploration Against Tubulin

Medicinal chemists targeting the colchicine binding site of tubulin for anticancer drug discovery can utilize 5-bromo-2,4,6-triphenylpyrimidine as a late-stage diversification scaffold. Dwivedi et al. (2020) established that triphenylpyrimidine derivatives inhibit tubulin polymerization with IC₅₀ values in the sub-micromolar range (HK-10: 0.81 µM against MDA-MB-231) and induce G2/M cell cycle arrest and apoptosis [1]. The bromine at the 5-position enables Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig, Sonogashira) to explore aryl, amine, and alkyne substituents at a position that docking studies confirm projects toward the colchicine binding pocket [1]. This positions the bromo derivative as the most synthetically enabling procurement choice relative to the non-halogenated parent or the less reactive 5-chloro analog for SAR library construction.

One-Step Synthesis of Derivatizable Building Blocks

Core facilities and high-throughput chemistry groups requiring gram-scale quantities of a versatile, derivatizable triphenylpyrimidine building block benefit from the one-step, catalyst-free synthesis of 5-bromo-2,4,6-triphenylpyrimidine via NBS-mediated electrophilic bromination of the commercially available parent triphenylpyrimidine [1]. This synthetic brevity contrasts with the multi-step sequences required for 5-iodo, 5-boronate, or 5-cyano analogs [2]. The resulting bromo building block serves as a universal entry point to diverse 5-substituted derivatives through established cross-coupling protocols (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Ullmann), maximizing the chemical space accessible from a single procurement decision [1][3].

Application
Selection Property
Validation Focus
TADF emitter library synthesis
Bromo cross-coupling reactivity window
Donor-acceptor energy gap tuning
Room-temperature phosphorescence studies
Heavy-atom triplet sensitization
Triplet-state population and lifetime
Tubulin inhibitor SAR exploration
5-position derivatization handle
Colchicine-site binding assay context
Building-block library synthesis
Single-step electrophilic installation
Downstream cross-coupling scope
Quote Request

Request a Quote for 5-Bromo-2,4,6-triphenylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.